3-Ethyl-2,2,3-trimethylcyclobutan-1-one
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Overview
Description
3-Ethyl-2,2,3-trimethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of three methyl groups and one ethyl group attached to the cyclobutanone ring, making it a highly branched molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-2,2,3-trimethylcyclobutanone with a suitable reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,3-trimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-ethyl-2,2,3-trimethylcyclobutan-1-ol.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different substituents replacing the original groups.
Scientific Research Applications
3-Ethyl-2,2,3-trimethylcyclobutan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring and a ketone group.
2,2,3-Trimethylcyclobutanone: A similar compound with three methyl groups but lacking the ethyl group.
3-Ethylcyclobutanone: A compound with an ethyl group but fewer methyl groups.
Uniqueness
3-Ethyl-2,2,3-trimethylcyclobutan-1-one is unique due to its highly branched structure, which can influence its chemical reactivity and physical properties. The presence of both ethyl and multiple methyl groups distinguishes it from other cyclobutanones, potentially leading to different biological and chemical behaviors.
Properties
CAS No. |
62939-72-4 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethyl-2,2,3-trimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-5-9(4)6-7(10)8(9,2)3/h5-6H2,1-4H3 |
InChI Key |
XOIIEXSXZMBGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)C1(C)C)C |
Origin of Product |
United States |
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